(1S,3s)-1-(3,4-dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
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Overview
Description
(1S,3s)-1-(3,4-dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyclobutane ring substituted with a 3,4-dichlorophenyl group and a carboxylic acid group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-1-(3,4-dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through involving suitable precursors.
Introduction of the 3,4-Dichlorophenyl Group: This step involves the substitution of hydrogen atoms on the cyclobutane ring with the 3,4-dichlorophenyl group using appropriate reagents and catalysts.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(1S,3s)-1-(3,4-dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
(1S,3s)-1-(3,4-dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3s)-1-(3,4-dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S,3s)-1-(3,4-dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid: shares similarities with other cyclobutane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxyl and carboxylic acid functional groups
Properties
Molecular Formula |
C11H10Cl2O3 |
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Molecular Weight |
261.10 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10Cl2O3/c12-8-2-1-6(3-9(8)13)11(10(15)16)4-7(14)5-11/h1-3,7,14H,4-5H2,(H,15,16) |
InChI Key |
ZSFMKIUPHLWYNE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC(=C(C=C2)Cl)Cl)C(=O)O)O |
Origin of Product |
United States |
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